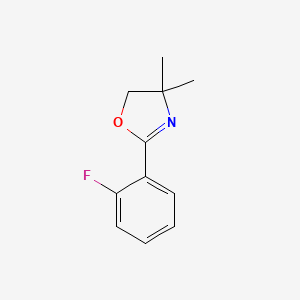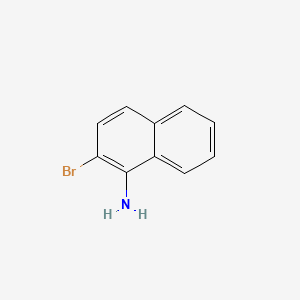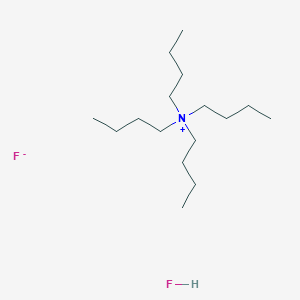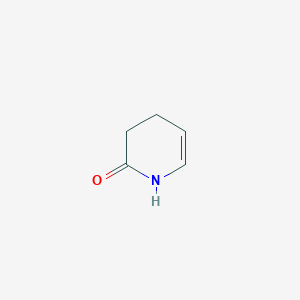
4-(2,2,2-Trifluoroethoxy)benzonitrile
Vue d'ensemble
Description
“4-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the CAS number 56935-76-3 . It has a molecular weight of 201.15 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of “4-(2,2,2-Trifluoroethoxy)benzonitrile” can be represented by the SMILES stringFC(F)(F)COc1ccc(cc1)C#N . This indicates that the compound contains fluorine, carbon, hydrogen, oxygen, and nitrogen atoms.
Applications De Recherche Scientifique
1. Application in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) has been employed as a novel electrolyte additive in high voltage lithium ion batteries. This compound significantly enhances the cyclic stability of lithium nickel manganese oxide cathodes. When used, it improves initial capacity retention and reduces the oxidation decomposition of the electrolyte, thereby suppressing manganese dissolution from the cathode (Huang et al., 2014).
2. Photochemical Addition in Organic Synthesis
The photochemical addition of 2,2,2-trifluoroethanol to benzonitrile has been studied, demonstrating the formation of various stereoisomers. This process is significant in organic chemistry, particularly in the synthesis of complex organic compounds and intermediates (Foster et al., 1998).
3. Dermatological Applications
A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications like sebum control and treatment of androgenetic alopecia. This compound is potent, selective, and exhibits reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).
4. Phototherapy and Photoelectric Materials
Tetra-trifluoroethoxy substituted metal-free phthalocyanines, synthesized using 4-(trifluoroethoxy) phthalonitrile, show potential applications in phototherapy and photoelectric materials. These compounds exhibit intense absorption in the visible region, particularly in the phototherapeutic window, and strong fluorescence properties (Huang Li-ying, 2011).
5. Polymer Solar Cells Efficiency Improvement
A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, has been used as an additive in polymer solar cells. Its addition enhances the power conversion efficiency by improving the short circuit current and fill factor. This improvement is attributed to its facilitation of ordering in the P3HT chains, leading to higher absorbance and enhanced hole mobility (Jeong et al., 2011).
6. Synthesis of Selective Androgen Receptor Modulators
This compound has been used in the synthesis of selective androgen receptor modulators (SARMs), which have shown promise in the treatment of conditions like muscle wasting and osteoporosis. These compounds exhibit both anabolic and androgenic properties (Aikawa et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHNFUJQYKNUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449640 | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)benzonitrile | |
CAS RN |
56935-76-3 | |
| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

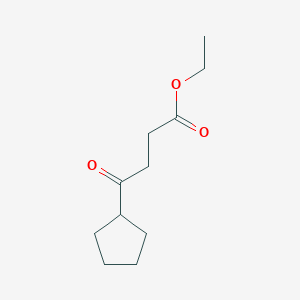

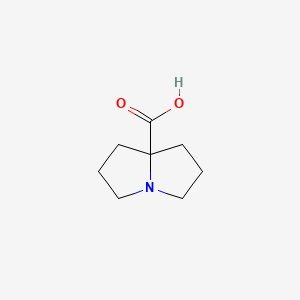
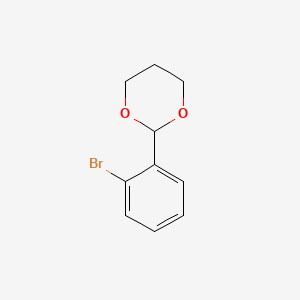
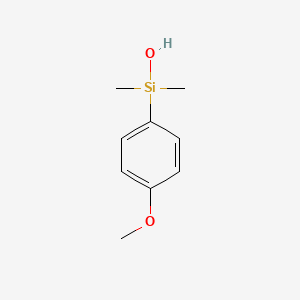
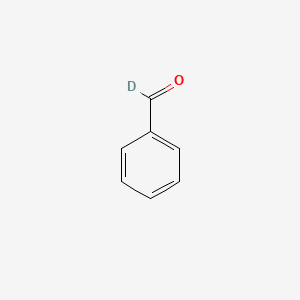
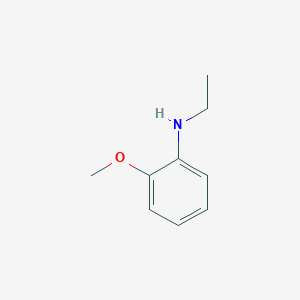
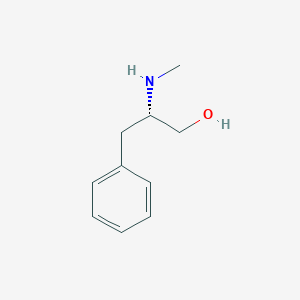
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
